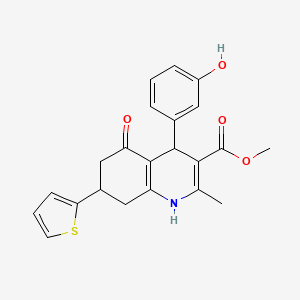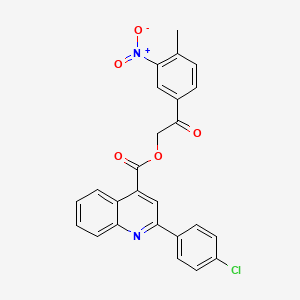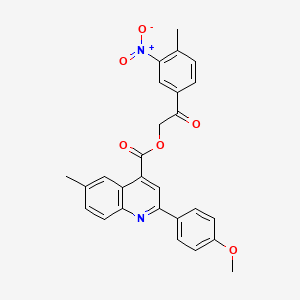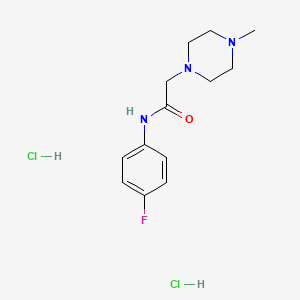![molecular formula C23H19ClN2O3S B3931792 4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931792.png)
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide
説明
4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0804913 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as Furosemide , primarily targets the kidneys . It is a potent loop diuretic that acts on the kidneys to ultimately increase water loss from the body .
Mode of Action
Furosemide works by inhibiting the reabsorption of sodium by the kidneys . This inhibition leads to an increase in the excretion of water from the body, thereby helping to alleviate conditions such as edema due to heart failure, liver scarring, or kidney disease .
Biochemical Pathways
The primary biochemical pathway affected by Furosemide is the sodium reabsorption pathway in the kidneys . By inhibiting this pathway, Furosemide increases the excretion of water from the body, which can help to reduce fluid buildup in conditions such as congestive heart failure .
Pharmacokinetics
When given intravenously, Furosemide typically takes effect within five minutes; when taken orally, it typically metabolizes within an hour . It is recommended that serum electrolytes (especially potassium), serum CO2, creatinine, BUN levels, and liver and kidney functioning be monitored in patients taking Furosemide .
Result of Action
The primary result of Furosemide’s action is the increased excretion of water from the body . This can help to alleviate symptoms of conditions such as congestive heart failure, liver scarring, or kidney disease by reducing fluid buildup . Common side effects include orthostatic hypotension (decrease in blood pressure while standing, and associated lightheadedness), tinnitus (ringing in the ears), and photosensitivity (sensitivity to light) .
特性
IUPAC Name |
4-chloro-N-[2-(furan-2-ylmethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-16-9-11-18(12-10-16)30(27,28)26-23-20-8-2-5-15-4-1-7-19(21(15)20)22(23)25-14-17-6-3-13-29-17/h1-13,22-23,25-26H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGNSFWRFHYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-PHENYL-1-(2-{4-[2-(2-PHENYLACETYL)BENZOYL]PIPERAZINE-1-CARBONYL}PHENYL)ETHAN-1-ONE](/img/structure/B3931709.png)
![methyl 4-{[({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3931714.png)

![ethyl [1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]carbamate](/img/structure/B3931728.png)
![4-chloro-N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}benzene-1-sulfonamide](/img/structure/B3931730.png)

![4-fluoro-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B3931762.png)
![2-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931765.png)


![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione](/img/structure/B3931780.png)
![Methyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B3931787.png)
![5-[(4-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3931789.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3931805.png)
